1-(difluoromethyl)-5-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-5-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring, introduction of the difluoromethyl and trifluoromethyl groups, and sulfonamide formation. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-5-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
1-(DIFLUOROMETHYL)-5-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural properties and biological activity.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: It finds applications in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethyl and trifluoromethyl groups play a crucial role in enhancing its binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-4-chloromethyl-5-difluoromethoxy-1H-pyrazole
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
1-(DIFLUOROMETHYL)-5-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of difluoromethyl and trifluoromethyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H18F5N5O2S |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-5-methyl-N-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H18F5N5O2S/c1-9-12(8-21-25(9)14(16)17)28(26,27)22-6-3-7-24-13(15(18,19)20)10-4-2-5-11(10)23-24/h8,14,22H,2-7H2,1H3 |
InChI Key |
SIXDHSQQQZXILA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)NCCCN2C(=C3CCCC3=N2)C(F)(F)F |
Origin of Product |
United States |
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